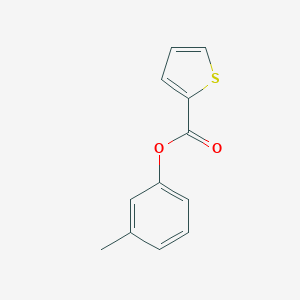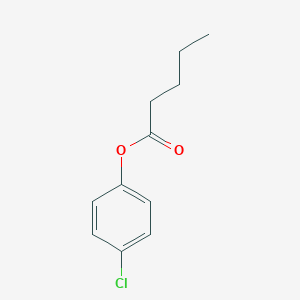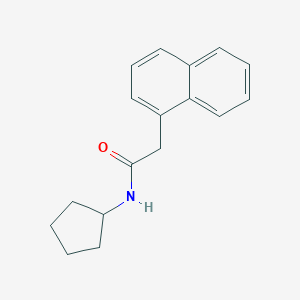
N-cyclopentyl-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(1-naphthyl)acetamide is a chemical compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclopentyl group attached to the naphthalene ring through an acetamide linkage.
Méthodes De Préparation
The synthesis of N-cyclopentyl-2-(1-naphthyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-acetic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
N-cyclopentyl-2-(1-naphthyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-cyclopentyl-2-(1-naphthyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . The compound is also used in the development of new materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
N-cyclopentyl-2-(1-naphthyl)acetamide can be compared with other similar compounds, such as naphthalene derivatives and acetamide compounds. Some similar compounds include:
Naphthalene-1-acetic acid: A precursor in the synthesis of this compound.
Cyclopentylamine: Another precursor used in the synthesis.
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents, such as naphthalene-1-ylacetamide.
The uniqueness of this compound lies in its specific combination of the cyclopentyl group and naphthalene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
446834-80-6 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34g/mol |
Nom IUPAC |
N-cyclopentyl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C17H19NO/c19-17(18-15-9-2-3-10-15)12-14-8-5-7-13-6-1-4-11-16(13)14/h1,4-8,11,15H,2-3,9-10,12H2,(H,18,19) |
Clé InChI |
RWFXMKVLRRLIBG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CCC(C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


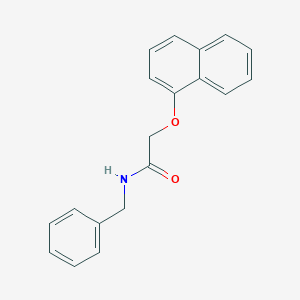
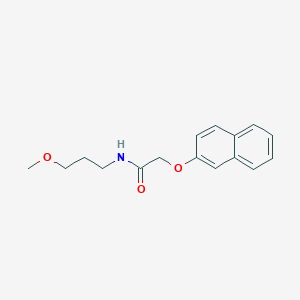
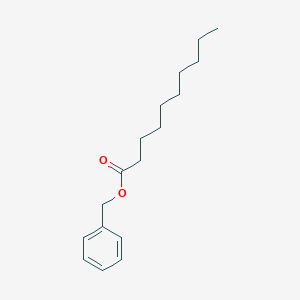
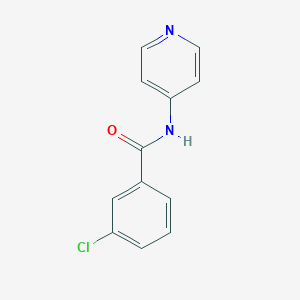

![4-[(4-Iodophenyl)sulfonylamino]benzoic acid](/img/structure/B484906.png)

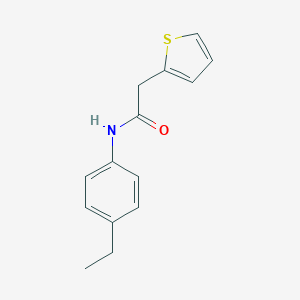
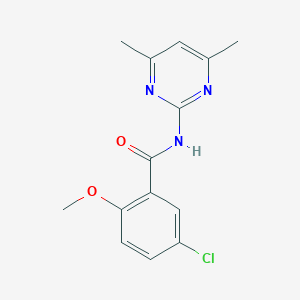
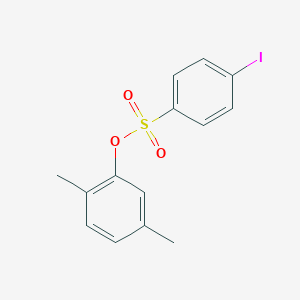

![N-cyclohexyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B484942.png)
